molecular formula C24H25N3O6S B15038757 N-methyl-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide

N-methyl-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B15038757
M. Wt: 483.5 g/mol
InChI Key: PWEMCSAGRFLWOS-PCLIKHOPSA-N
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Description

N-METHYL-N-(4-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(4-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves the condensation of N-methylbenzenesulfonamide with 3,4,5-trimethoxybenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(4-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-METHYL-N-(4-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its structural similarity to certain pharmaceuticals, it is investigated for its potential therapeutic properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-METHYL-N-(4-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-N-(4-{N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications in various fields. Its trimethoxyphenyl and hydrazinecarbonyl groups provide unique sites for chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25N3O6S

Molecular Weight

483.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H25N3O6S/c1-27(34(29,30)20-8-6-5-7-9-20)19-12-10-18(11-13-19)24(28)26-25-16-17-14-21(31-2)23(33-4)22(15-17)32-3/h5-16H,1-4H3,(H,26,28)/b25-16+

InChI Key

PWEMCSAGRFLWOS-PCLIKHOPSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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